(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
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Overview
Description
This compound belongs to the class of organic compounds known as benzyl alcohols . These are organic compounds containing the phenylmethanol substructure . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
While specific synthesis methods for “(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol” were not found, there are general methods available for similar compounds. For instance, an efficient and eco-friendly electrochemical synthesis of various sulfinic esters from thiols and alcohols via sequential S–H/S bond cleavage and double S–O bond formation under mild reaction conditions has been developed .Molecular Structure Analysis
The molecular formula of this compound is C7H9NO . The molecular weight is 123.15 . The exact mass is 123.068413 . The compound has a density of 1.2±0.1 g/cm3 .Physical and Chemical Properties Analysis
The compound has a boiling point of 275.0±0.0 °C at 760 mmHg . The melting point is 81-83 °C (lit.) . The flash point is 126.3±20.4 °C . The compound has a LogP of -0.25 and a vapour pressure of 0.0±0.6 mmHg at 25°C . The index of refraction is 1.617 .Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(2-aminophenyl)-4,4-dimethylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2)9-15(7-10(13)8-16)12-6-4-3-5-11(12)14/h3-6,10,16H,7-9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIBXVKPTFNQLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=CC=CC=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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